molecular formula C17H18N2O2S B2561463 2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole CAS No. 931724-74-2

2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B2561463
CAS No.: 931724-74-2
M. Wt: 314.4
InChI Key: DMJDBIOUHJENRJ-UHFFFAOYSA-N
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Description

2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the thioether linkage: The benzimidazole intermediate is then reacted with 2-(3-methoxyphenoxy)ethyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.

    Methylation: The final step involves the methylation of the benzimidazole ring, which can be accomplished using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(4-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole
  • 2-((2-(3-ethoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole
  • 2-((2-(3-methoxyphenoxy)ethyl)thio)-5-ethyl-1H-benzo[d]imidazole

Uniqueness

2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group and the thioether linkage enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-12-6-7-15-16(10-12)19-17(18-15)22-9-8-21-14-5-3-4-13(11-14)20-2/h3-7,10-11H,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJDBIOUHJENRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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